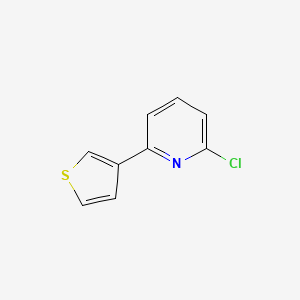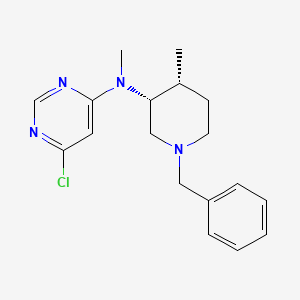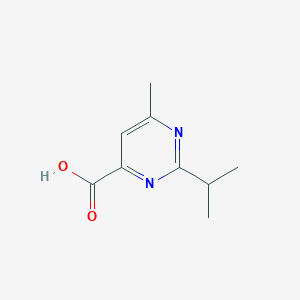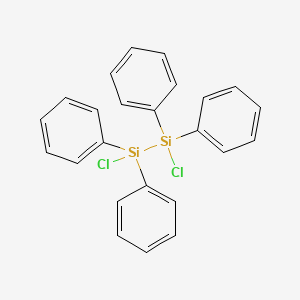
Disilane, 1,2-dichloro-1,1,2,2-tetraphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disilane, 1,2-dichloro-1,1,2,2-tetraphenyl- is a chemical compound with the molecular formula C24H20Cl2Si2. It is a member of the disilane family, characterized by the presence of two silicon atoms connected by a single bond. This compound is notable for its unique structure, which includes two chlorine atoms and four phenyl groups attached to the silicon atoms. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Disilane, 1,2-dichloro-1,1,2,2-tetraphenyl- typically involves the reaction of tetraphenyldisilane with chlorine gas. The reaction is carried out under controlled conditions to ensure the selective chlorination of the silicon atoms. The general reaction can be represented as follows:
[ \text{(C6H5)2Si-Si(C6H5)2} + \text{Cl2} \rightarrow \text{(C6H5)2SiCl-SiCl(C6H5)2} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and the concentration of reactants, are optimized to maximize yield and purity. Advanced techniques like distillation and recrystallization are employed to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Disilane, 1,2-dichloro-1,1,2,2-tetraphenyl- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups, such as alkyl or aryl groups, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes.
Reduction Reactions: Reduction can lead to the formation of hydrosilanes.
Common Reagents and Conditions
Substitution: Reagents like Grignard reagents or organolithium compounds are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of disilane derivatives with different functional groups.
Oxidation: Formation of silanols or siloxanes.
Reduction: Formation of hydrosilanes.
Wissenschaftliche Forschungsanwendungen
Disilane, 1,2-dichloro-1,1,2,2-tetraphenyl- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Medicine: Explored for its potential in developing new therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of Disilane, 1,2-dichloro-1,1,2,2-tetraphenyl- involves its interaction with various molecular targets. The chlorine atoms and phenyl groups play a crucial role in its reactivity. The compound can form stable complexes with metals, which can be utilized in catalysis. The silicon-silicon bond is also a key feature that influences its chemical behavior.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Disilane, 1,2-dichloro-1,1,2,2-tetramethyl-: Similar structure but with methyl groups instead of phenyl groups.
Disilane, 1,2-dichloro-1,1,2,2-tetrakis(1-methylethyl)-: Contains isopropyl groups instead of phenyl groups.
Uniqueness
Disilane, 1,2-dichloro-1,1,2,2-tetraphenyl- is unique due to the presence of phenyl groups, which impart distinct chemical properties. The phenyl groups enhance the compound’s stability and reactivity, making it suitable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
15288-62-7 |
|---|---|
Molekularformel |
C24H20Cl2Si2 |
Molekulargewicht |
435.5 g/mol |
IUPAC-Name |
chloro-[chloro(diphenyl)silyl]-diphenylsilane |
InChI |
InChI=1S/C24H20Cl2Si2/c25-27(21-13-5-1-6-14-21,22-15-7-2-8-16-22)28(26,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H |
InChI-Schlüssel |
VDLATRZLEHZPLC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)([Si](C3=CC=CC=C3)(C4=CC=CC=C4)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


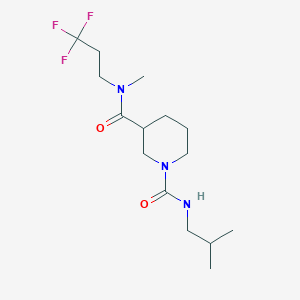
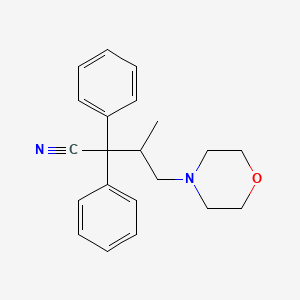
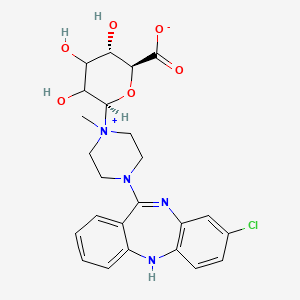

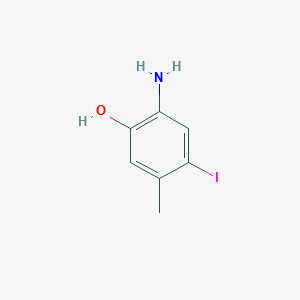
![2-Amino-5-[[4-hydroxy-3-(hydroxymethyl)butyl]amino]-4H-imidazol-4-one](/img/structure/B13435384.png)
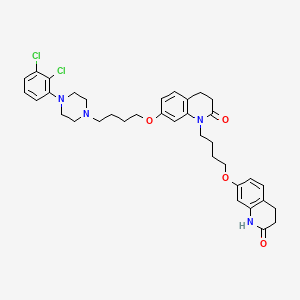
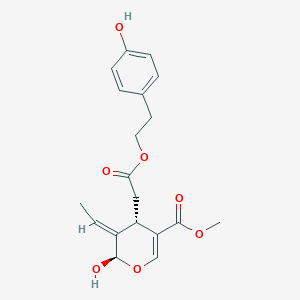
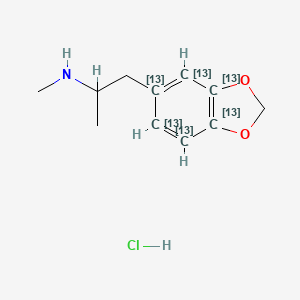
![2-[4-[5-[1-(2,5-disulfophenyl)-3-methoxycarbonyl-5-oxopyrazol-4-ylidene]penta-1,3-dienyl]-5-methoxycarbonyl-3-oxo-1H-pyrazol-2-yl]benzene-1,4-disulfonic acid](/img/structure/B13435417.png)
![10-Oxa-5,7,13,17,18,21-hexazatetracyclo[12.5.2.12,6.017,20]docosa-1(20),2(22),3,5,14(21),15,18-heptaene](/img/structure/B13435418.png)
